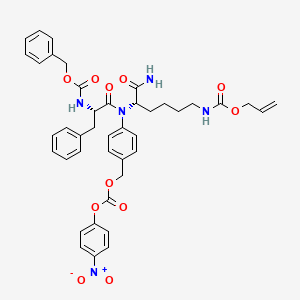

Cbz-Phe-(Alloc)Lys-PAB-PNP

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[4-[[(2S)-1-amino-1-oxo-6-(prop-2-enoxycarbonylamino)hexan-2-yl]-[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H43N5O11/c1-2-25-54-39(49)43-24-10-9-15-36(37(42)47)45(32-18-16-31(17-19-32)28-56-41(51)57-34-22-20-33(21-23-34)46(52)53)38(48)35(26-29-11-5-3-6-12-29)44-40(50)55-27-30-13-7-4-8-14-30/h2-8,11-14,16-23,35-36H,1,9-10,15,24-28H2,(H2,42,47)(H,43,49)(H,44,50)/t35-,36-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMMWLUQPVUZQI-ZPGRZCPFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCCCC(C(=O)N)N(C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)NCCCC[C@@H](C(=O)N)N(C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H43N5O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

781.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Cbz-Phe-(Alloc)Lys-PAB-PNP: A Key Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and application of the cathepsin B-cleavable linker, Cbz-Phe-(Alloc)Lys-PAB-PNP. This linker is a critical component in the design and synthesis of antibody-drug conjugates (ADCs), enabling the targeted delivery and controlled release of potent cytotoxic agents to cancer cells.

Core Structure and Properties

This compound is a sophisticated chemical entity that incorporates several key functional moieties: a cathepsin B-cleavable dipeptide (Phe-Lys), a self-immolative p-aminobenzyl (PAB) spacer, and a p-nitrophenyl (PNP) carbonate activating group for drug conjugation. The N-terminus of the dipeptide is protected by a benzyloxycarbonyl (Cbz) group, and the lysine (B10760008) side chain is protected by an allyloxycarbonyl (Alloc) group.

Quantitative Data Summary

While specific experimental data for this proprietary linker is not extensively published, the table below summarizes its core properties based on available information for the compound and its close analogs.

| Property | Value | Reference |

| CAS Number | 159857-90-6 | [1] |

| Molecular Formula | C₄₁H₄₃N₅O₁₁ | [1] |

| Molecular Weight | 781.80 g/mol | [1] |

| Appearance | Off-white to pale yellow solid | General knowledge from chemical suppliers |

| Solubility | Soluble in organic solvents like DMF, DMSO | Inferred from similar peptide-based linkers |

| Plasma Stability | Phe-Lys based linkers show good stability | [2][3] |

| Cleavage Mechanism | Cathepsin B-mediated proteolysis | [2][4][] |

Mechanism of Action: Targeted Drug Release

The utility of the this compound linker lies in its ability to remain stable in systemic circulation and to selectively release its payload within the target cancer cells. This process is initiated by the enzymatic cleavage of the dipeptide by cathepsin B, a lysosomal protease often overexpressed in tumor cells.

Signaling Pathway for Drug Release

The following diagram illustrates the sequential steps involved in the intracellular release of a conjugated drug from an ADC utilizing this linker.

Caption: Intracellular drug release mechanism of a this compound-based ADC.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the coupling of appropriately protected amino acids, followed by the attachment of the PAB spacer and final activation with PNP-carbonate.

Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Step 1: Dipeptide Formation

-

Dissolve Cbz-Phe-OH and H-Lys(Alloc)-OH in a suitable organic solvent (e.g., DMF).

-

Add a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA).

-

Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

-

Perform an aqueous workup to extract the dipeptide, Cbz-Phe-Lys(Alloc)-OH.

Step 2: PAB Spacer Attachment

-

Couple the dipeptide from Step 1 to p-aminobenzyl alcohol using a peptide coupling agent like EEDQ in a solvent such as DCM.

-

Purify the resulting product, Cbz-Phe-Lys(Alloc)-PAB-OH, by column chromatography.

Step 3: PNP Activation

-

Dissolve the product from Step 2 in a suitable solvent (e.g., DCM) with a base (e.g., pyridine).

-

Add a solution of p-nitrophenyl chloroformate dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Purify the final product, this compound, by silica (B1680970) gel chromatography.

Conjugation to a Payload (e.g., an Amine-Containing Drug)

The PNP group is an excellent leaving group, allowing for efficient conjugation to nucleophilic groups on a payload, such as a primary amine, to form a stable carbamate (B1207046) linkage.

-

Dissolve this compound and the amine-containing payload in an anhydrous polar aprotic solvent (e.g., DMF or DMA).

-

Add a non-nucleophilic base, such as DIPEA, to facilitate the reaction.

-

Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature.

-

Monitor the reaction progress by LC-MS until the starting materials are consumed.

-

Purify the resulting drug-linker conjugate by reverse-phase HPLC.

Deprotection and Antibody Conjugation

Prior to conjugation to an antibody, the Alloc protecting group on the lysine side chain must be removed to unmask the amine, which can then be functionalized with a maleimide (B117702) group for conjugation to reduced antibody thiols.

Alloc Group Removal:

-

Dissolve the drug-linker construct in a suitable solvent.

-

Add a palladium catalyst, such as Pd(PPh₃)₄, and a scavenger, like phenylsilane.

-

Stir at room temperature under an inert atmosphere.

-

Monitor the deprotection by LC-MS.

-

Purify the deprotected drug-linker.

The resulting free amine can then be reacted with a bifunctional linker (e.g., SMCC) to install a maleimide group, which is then ready for conjugation to a partially reduced monoclonal antibody.

Characterization

The identity and purity of this compound and its conjugates should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all constituent parts of the molecule.

-

Mass Spectrometry (ESI-MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

This guide provides a foundational understanding of the this compound linker. Researchers are encouraged to consult specialized literature for further details and optimization of the described protocols for their specific applications.

References

- 1. Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. books.rsc.org [books.rsc.org]

- 4. US6214345B1 - Lysosomal enzyme-cleavable antitumor drug conjugates - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Action of Cbz-Phe-(Alloc)Lys-PAB-PNP

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cbz-Phe-(Alloc)Lys-PAB-PNP is a sophisticated, cleavable linker precursor integral to the design and development of modern Antibody-Drug Conjugates (ADCs). This technical guide delineates the core mechanism of action of the final Phe-Lys-PAB linker within an ADC, focusing on the critical steps of enzymatic cleavage and subsequent self-immolation that lead to the targeted release of a cytotoxic payload. This document provides a comprehensive overview of the linker's functionality, quantitative data on its stability and cleavage kinetics, detailed experimental protocols for its characterization, and visual representations of its operational pathways.

Introduction to Protease-Cleavable ADC Linkers

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The linker, which connects the monoclonal antibody to the cytotoxic payload, is a critical determinant of an ADC's efficacy and safety. Cleavable linkers are engineered to be stable in systemic circulation and to release the payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.

The this compound molecule is a precursor used to create a protease-sensitive linker. The Phenylalanine-Lysine (Phe-Lys) dipeptide component serves as a substrate for lysosomal proteases, such as cathepsin B, which are often upregulated in tumor cells. Following enzymatic cleavage, a p-aminobenzyl carbamate (B1207046) (PABC) spacer undergoes a rapid, spontaneous self-immolation process to release the attached drug in its active form. The Cbz (Carbobenzyloxy) and Alloc (Allyloxycarbonyl) moieties are protecting groups used during the chemical synthesis of the linker-payload conjugate and are removed prior to the final ADC assembly. The p-nitrophenyl (PNP) group is an activating group that facilitates the conjugation of the linker to the payload.

Core Mechanism of Action

The mechanism of action of the Phe-Lys-PAB linker within an ADC can be described as a two-stage process that occurs after the ADC has been internalized by the target cancer cell.

Stage 1: Enzymatic Cleavage

Once the ADC is internalized, typically via receptor-mediated endocytosis, it is trafficked to the lysosome. The acidic environment and high concentration of proteases within the lysosome provide the ideal conditions for linker cleavage. Cathepsin B, a lysosomal cysteine protease, recognizes and hydrolyzes the amide bond between the Phenylalanine-Lysine dipeptide and the PABC spacer. While cathepsin B is the primary enzyme responsible, other cathepsins such as S, L, and F may also contribute to this cleavage.

Stage 2: Self-Immolative Drug Release

The enzymatic cleavage of the dipeptide triggers the second stage of the drug release mechanism. The removal of the dipeptide exposes a free aniline (B41778) nitrogen on the PABC spacer. This initiates a spontaneous, intramolecular 1,6-elimination reaction. The electron-donating aniline nitrogen promotes the elimination of the attached drug-carbamate moiety, which then rapidly decarboxylates to release the unmodified, active cytotoxic payload. This self-immolation process is crucial as it is rapid and ensures that the drug is released in its native, potent form.

Data Presentation: Quantitative Analysis

The stability of the linker in plasma and its susceptibility to enzymatic cleavage are critical parameters for a successful ADC. Below is a summary of available quantitative data for Phe-Lys-PABC linkers, which serve as a close analog to the final linker derived from this compound.

Table 1: Plasma Stability of Phe-Lys-PABC Linkers

| Linker Composition | Species | Parameter | Value | Reference |

| Phe-Lys-PABC | Human | Half-life (t1/2) | ~30 days | [1] |

| Phe-Lys-PABC | Mouse | Half-life (t1/2) | ~12.5 - 80 hours | [1] |

Note: The stability in mouse plasma is lower due to the presence of carboxylesterase 1C (Ces1C), which can also hydrolyze the linker.

Table 2: Kinetic Parameters for Cathepsin B Cleavage of a Phe-Lys Analogous Linker

| Peptide Linker | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Phe-Lys-PABC-Fluorophore | 7800 ± 410 | 39.0 | 5000 | [2] |

Note: Data is for a fluorogenic substrate analog. Kinetic parameters can vary depending on the specific payload and conjugation site.

Experimental Protocols

Protocol for Cathepsin B Cleavage Assay of Peptide Linkers

This protocol outlines a generalized fluorometric assay to determine the kinetic parameters of cathepsin B cleavage of a peptide linker.

Objective: To quantify the rate of enzymatic cleavage of a Phe-Lys-PABC linker by cathepsin B.

Materials:

-

Recombinant human Cathepsin B

-

Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5

-

Activation Buffer: 20 mM Na-acetate pH 5.5, 1 mM EDTA, 5 mM DTT, 100 mM NaCl

-

Fluorogenic peptide linker substrate (e.g., Phe-Lys-PABC-AMC)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Enzyme Activation: Activate Cathepsin B by incubating it in Activation Buffer for 30 minutes at 37°C.

-

Substrate Preparation: Prepare a serial dilution of the fluorogenic peptide linker substrate in Assay Buffer. The concentration range should span from 0.1 to 10 times the expected Michaelis-Menten constant (Km).

-

Assay Setup:

-

Add 50 µL of the activated Cathepsin B solution to the wells of the 96-well plate.

-

Add 50 µL of each substrate concentration to the wells containing the enzyme.

-

Include control wells:

-

Blank (Substrate Only): 50 µL of Assay Buffer + 50 µL of substrate solution.

-

Enzyme Only: 50 µL of activated Cathepsin B + 50 µL of Assay Buffer.

-

-

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 30-60 minutes.

-

Data Analysis:

-

For each substrate concentration, determine the initial velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Convert fluorescence units to the concentration of the cleaved product using a standard curve of the free fluorophore (e.g., AMC).

-

Plot the initial velocity (V₀) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km values.

-

Calculate the catalytic rate constant (kcat) using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.

-

Mandatory Visualizations

Diagrams

Caption: Overall workflow from linker-payload synthesis to ADC action.

Caption: Detailed mechanism of payload release in the lysosome.

Conclusion

The this compound precursor enables the creation of a highly effective protease-cleavable linker system for ADCs. Its mechanism, centered on specific enzymatic cleavage by lysosomal cathepsins followed by rapid self-immolation, ensures targeted drug release and potent cytotoxicity in cancer cells. The favorable stability of the Phe-Lys-PABC linker in human plasma, combined with its susceptibility to cleavage in the tumor cell, underscores its utility in developing ADCs with a wide therapeutic window. Further optimization and characterization, using the protocols outlined herein, will continue to advance the development of next-generation ADCs with enhanced efficacy and safety profiles.

References

The Strategic Role of Cbz-Phe-(Alloc)Lys-PAB-PNP in Advancing Antibody-Drug Conjugate Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the critical role and application of the cleavable linker, Cbz-Phe-(Alloc)Lys-PAB-PNP, in the development of next-generation Antibody-Drug Conjugates (ADCs). This linker system is meticulously designed to ensure stability in systemic circulation and facilitate potent, site-specific payload release within the tumor microenvironment. We will delve into the function of each molecular component, provide detailed experimental protocols for its implementation, and present quantitative data from relevant studies to offer a comprehensive resource for ADC researchers.

Core Principles and Molecular Architecture

The this compound linker is a sophisticated chemical entity engineered to bridge a monoclonal antibody (mAb) with a cytotoxic payload. Its design incorporates several key features to optimize the therapeutic index of the resulting ADC. The fundamental principle behind this linker is its susceptibility to cleavage by enzymes that are overexpressed in the tumor microenvironment, such as Cathepsin B, leading to the controlled release of the cytotoxic agent.

The molecular structure can be dissected into four primary functional units:

-

Cbz-Phe-Lys (Carbobenzyloxy-Phenylalanine-Lysine): This dipeptide sequence serves as the primary recognition site for enzymatic cleavage. Cathepsin B, a lysosomal cysteine protease frequently upregulated in various cancer cells, efficiently hydrolyzes the peptide bond, initiating the payload release cascade.[][] The choice of Phenylalanine and Lysine (B10760008) is critical for optimizing cleavage kinetics.[3]

-

Alloc (Allyloxycarbonyl): The Alloc group is employed as a protecting group for the lysine side chain's amino group. This is particularly crucial during the synthesis of the linker-payload conjugate, as it allows for orthogonal deprotection strategies.[4] This means the Alloc group can be selectively removed under specific conditions that do not affect other protecting groups used in the synthesis, enabling precise chemical modifications.[5][6]

-

PAB (p-Aminobenzyloxycarbonyl): This self-immolative spacer is a cornerstone of modern ADC linker technology.[7][8] Upon cleavage of the Cbz-Phe-Lys dipeptide by Cathepsin B, an electronic cascade is triggered within the PAB moiety. This results in a spontaneous 1,6-elimination reaction that liberates the conjugated payload in its active form.[8][9] This "self-immolation" is a rapid and irreversible process, ensuring efficient drug delivery at the target site.[10][11]

-

PNP (p-Nitrophenyl Carbonate): The p-nitrophenyl carbonate group serves as an activated ester. This reactive moiety facilitates the covalent attachment of the linker to a nucleophilic functional group (typically a hydroxyl or amino group) on the cytotoxic payload.[12][13] The use of PNP esters offers a balance of reactivity and stability, allowing for efficient conjugation under mild conditions.[14]

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involving the this compound linker, from its synthesis to the evaluation of the final ADC construct.

Synthesis of the this compound Linker

The synthesis of this linker is a multi-step process that typically involves solid-phase peptide synthesis (SPPS) followed by the introduction of the PAB and PNP moieties.

Materials:

-

Fmoc-Lys(Alloc)-OH

-

Fmoc-Phe-OH

-

2-Chlorotrityl chloride resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Piperidine (B6355638) in DMF (20%)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

p-Aminobenzyl alcohol

-

p-Nitrophenyl chloroformate

-

Tetrakis(triphenylphosphine)palladium(0)

-

Phenylsilane

-

Trifluoroacetic acid (TFA)

-

TIPS (triisopropylsilane)

Protocol:

-

Resin Loading: Swell 2-chlorotrityl chloride resin in DCM. React the resin with Fmoc-Lys(Alloc)-OH in the presence of diisopropylethylamine (DIPEA) in DCM to load the first amino acid.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the lysine.

-

Peptide Coupling: Couple Fmoc-Phe-OH to the deprotected lysine on the resin using DIC and HOBt as coupling reagents in DMF.

-

Cbz Protection: After removing the final Fmoc group, protect the N-terminus of the dipeptide with a Carbobenzyloxy (Cbz) group using benzyl (B1604629) chloroformate.

-

PAB Spacer Attachment: Cleave the Cbz-Phe-Lys(Alloc) dipeptide from the resin. In a separate reaction, activate p-aminobenzyl alcohol with triphosgene and then react it with the dipeptide to form the PAB amide linkage.

-

PNP Carbonate Formation: React the hydroxyl group of the PAB spacer with p-nitrophenyl chloroformate in the presence of a base like pyridine to form the active PNP carbonate.

-

Purification: Purify the final this compound linker using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conjugation of the Linker to a Cytotoxic Payload

Materials:

-

This compound

-

Cytotoxic payload with a free hydroxyl or amino group

-

Anhydrous DMF

-

DIPEA

Protocol:

-

Dissolve the cytotoxic payload and a slight excess of this compound in anhydrous DMF.

-

Add DIPEA to the solution to act as a base.

-

Stir the reaction at room temperature until completion, monitoring by HPLC or LC-MS.

-

Purify the resulting linker-payload conjugate by RP-HPLC.

Antibody-Drug Conjugation

The linker-payload is then conjugated to the monoclonal antibody. This is typically achieved by first modifying the antibody to introduce a reactive handle, followed by reaction with the linker-payload.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cells.[15][16][17]

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Cell culture medium and supplements

-

ADC construct

-

Control antibody

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

96-well plates

Protocol:

-

Seed antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the ADC and control antibody.

-

Incubate for a period that allows for ADC internalization and payload release (typically 72-96 hours).

-

Add the cell viability reagent and measure the signal according to the manufacturer's instructions.

-

Calculate the IC50 (half-maximal inhibitory concentration) values.

Cathepsin B Cleavage Assay

This assay confirms the enzymatic cleavage of the linker.[18]

Materials:

-

Linker-payload conjugate

-

Recombinant human Cathepsin B

-

Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5)

-

Dithiothreitol (DTT) to activate the enzyme

-

HPLC or LC-MS system

Protocol:

-

Activate Cathepsin B by incubating it with DTT in the assay buffer.

-

Add the linker-payload conjugate to the activated enzyme solution.

-

Incubate the reaction at 37°C.

-

At various time points, quench the reaction and analyze the samples by HPLC or LC-MS to monitor the cleavage of the linker and the release of the payload.

Quantitative Data

The performance of an ADC is critically dependent on quantitative parameters such as linker stability, cleavage kinetics, and in vivo efficacy. While specific data for ADCs utilizing the exact this compound linker is not extensively published, data from structurally similar and well-characterized linkers, such as those based on Val-Cit-PABC, provide valuable benchmarks.

| Parameter | Typical Value Range | Significance |

| Linker Stability (in plasma) | >90% intact after 7 days | High stability in circulation is crucial to minimize off-target toxicity.[19] |

| Cathepsin B Cleavage Half-life | 5 - 60 minutes | Efficient cleavage at the target site ensures rapid payload release and therapeutic effect.[18] |

| In Vitro Cytotoxicity (IC50) | 0.1 - 100 nM | Demonstrates the potency of the ADC against antigen-expressing cancer cells.[15] |

| Drug-to-Antibody Ratio (DAR) | 2 - 8 | The number of drug molecules per antibody affects both efficacy and pharmacokinetics. |

| In Vivo Tumor Growth Inhibition | >80% at tolerated doses | The ultimate measure of the ADC's therapeutic potential in a preclinical model.[20] |

Note: The values presented are representative and can vary significantly depending on the specific antibody, payload, and tumor model used.

Visualizing Key Processes

To further clarify the mechanisms and workflows involved, the following diagrams have been generated using the Graphviz DOT language.

Mechanism of Action: Payload Release

Caption: Intracellular payload release mechanism of a Cbz-Phe-Lys-PAB-linked ADC.

Experimental Workflow: ADC Development and Evaluation

References

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biotage.com [biotage.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Advances in ADC Linker Research | AxisPharm [axispharm.com]

An In-depth Technical Guide to the Cbz-Phe-(Alloc)Lys-PAB-PNP Cleavable Linker

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Cbz-Phe-(Alloc)Lys-PAB-PNP linker is a sophisticated chemical entity designed for the development of advanced targeted therapeutics, most notably Antibody-Drug Conjugates (ADCs). This linker system incorporates a protease-cleavable dipeptide sequence, a self-immolative spacer, and a reactive group for drug conjugation, ensuring stable drug carriage in systemic circulation and promoting selective payload release within the target cell environment. This guide provides a comprehensive overview of its core properties, mechanism of action, synthesis, and application in experimental settings.

Core Components and Structure

The this compound linker is comprised of four key functional moieties:

-

Cbz-Phe-Lys Peptide Sequence: A dipeptide composed of Phenylalanine (Phe) and Lysine (Lys). The N-terminus of Phenylalanine is protected by a Carboxybenzyl (Cbz) group. This peptide sequence is specifically designed to be a substrate for lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells[].

-

Alloc Protecting Group: The epsilon-amino group of the Lysine residue is protected by an Allyloxycarbonyl (Alloc) group. This protecting group can be selectively removed to allow for further chemical modification if required.

-

p-Aminobenzyl (PAB) Spacer: This self-immolative spacer connects the dipeptide to the cytotoxic payload. Upon cleavage of the peptide sequence, the PAB group undergoes a spontaneous 1,6-elimination reaction, ensuring the release of the unmodified, active drug[2][3][4].

-

p-Nitrophenyl (PNP) Carbonate: This is an activated carbonate group that serves as a reactive handle for conjugation to amine-containing payloads. The p-nitrophenol is an excellent leaving group, facilitating the formation of a stable carbamate (B1207046) bond between the linker and the drug.

Mechanism of Action: Targeted Drug Release

The therapeutic efficacy of an ADC utilizing the this compound linker is predicated on a sequential, multi-step process that ensures targeted drug delivery and release.

-

ADC Internalization: The ADC binds to a specific antigen on the surface of a target cancer cell and is subsequently internalized through endocytosis.

-

Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an acidic intracellular organelle rich in proteases.

-

Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between the Lysine residue of the linker and the p-aminobenzyl (PAB) spacer[][5]. The Phe-Lys sequence is a highly efficient substrate for Cathepsin B[5].

-

Self-Immolation and Payload Release: The cleavage event unmasks an amino group on the PAB spacer, initiating a spontaneous 1,6-electronic cascade elimination. This results in the release of the unmodified cytotoxic drug, p-iminoquinone methide, and carbon dioxide[2][3][4].

Caption: Intracellular trafficking and payload release pathway of an ADC with a Phe-Lys linker.

Quantitative Data

The enzymatic cleavage efficiency is a critical parameter for linker performance. The following table presents kinetic data for the Cathepsin B-mediated cleavage of various dipeptide linkers.

| Peptide Linker | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Relative Cleavage Rate | Reference |

| Phe-Lys-PABC | 18.5 | 1.6 | 8.65 x 10⁴ | ~30-fold faster than Val-Cit | [3][5] |

| Val-Cit-PABC | 15.2 | 1.8 | 1.18 x 10⁵ | Benchmark | [3] |

| Val-Ala-PABC | 25.8 | 1.2 | 4.65 x 10⁴ | ~Half the rate of Val-Cit | [3][5] |

Note: Data is for the core dipeptide-PABC structure. The Cbz and Alloc protecting groups on the this compound linker are not present during the intracellular cleavage event.

Experimental Protocols

The following protocols are adapted from established methodologies for similar peptide linkers and provide a framework for the synthesis, conjugation, and evaluation of the this compound linker.

Synthesis of this compound

This multi-step synthesis involves the formation of the dipeptide, coupling to the PAB spacer, and activation with PNP-chloroformate.

Caption: Generalized synthetic workflow for this compound.

Methodology:

-

Dipeptide Formation:

-

Couple Cbz-Phe-OH with the methyl ester of Alloc-protected Lysine using a standard peptide coupling reagent such as HATU in the presence of a non-nucleophilic base like DIPEA in an anhydrous solvent (e.g., DMF).

-

Monitor the reaction by LC-MS. Upon completion, perform an aqueous workup and purify the resulting dipeptide ester, Cbz-Phe-Lys(Alloc)-OMe, by flash chromatography.

-

-

Saponification:

-

Hydrolyze the methyl ester of the dipeptide using lithium hydroxide (B78521) (LiOH) in a mixture of THF and water.

-

Acidify the reaction mixture to protonate the carboxylate and extract the product, Cbz-Phe-Lys(Alloc)-OH.

-

-

Coupling to PAB Spacer:

-

Dissolve Cbz-Phe-Lys(Alloc)-OH and p-aminobenzyl alcohol in a suitable solvent mixture (e.g., DCM/Methanol).

-

Add a coupling agent such as EEDQ and stir the reaction at room temperature overnight.

-

Purify the product, Cbz-Phe-Lys(Alloc)-PAB-OH, by precipitation and washing.

-

-

Activation with PNP Carbonate:

-

Dissolve the Cbz-Phe-Lys(Alloc)-PAB-OH in an anhydrous solvent like DCM.

-

Cool the solution in an ice bath and add pyridine followed by p-nitrophenyl chloroformate.

-

Allow the reaction to proceed to completion, then wash with dilute acid and brine. Purify the final product, this compound, by flash chromatography.

-

Conjugation of Payload to Linker

Objective: To conjugate an amine-containing payload (e.g., MMAE) to the this compound linker.

Methodology:

-

Dissolve this compound (1.1 equivalents) and the amine-containing payload (1 equivalent) in anhydrous DMF.

-

Add DIPEA (3 equivalents) to the solution and stir at room temperature.

-

Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 2-4 hours).

-

Purify the resulting drug-linker conjugate by preparative RP-HPLC.

-

Lyophilize the pure fractions to obtain the Cbz-Phe-(Alloc)Lys-PAB-Drug conjugate as a solid.

In Vitro Cathepsin B Cleavage Assay

Objective: To quantify the rate of payload release from an ADC upon incubation with purified Cathepsin B.

Caption: Experimental workflow for an in vitro Cathepsin B cleavage assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).

-

Prepare an Assay Buffer: 50 mM sodium acetate, 5 mM dithiothreitol (B142953) (DTT), 1 mM EDTA, pH 5.5[5].

-

Reconstitute purified human Cathepsin B in the Assay Buffer to a working concentration of ~20-50 nM[3][4].

-

Prepare a Quenching Solution: Acetonitrile with a suitable internal standard.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the ADC (to a final concentration of ~1 µM) with the Assay Buffer.

-

Pre-warm the solution to 37°C.

-

Initiate the cleavage reaction by adding the pre-warmed Cathepsin B solution.

-

-

Time-Point Sampling and Quenching:

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately terminate the reaction by adding an excess of the cold Quenching Solution.

-

-

Sample Preparation and Analysis:

-

Vortex the quenched samples and centrifuge at high speed to pellet the precipitated protein.

-

Transfer the supernatant to an HPLC vial.

-

Analyze the samples by LC-MS/MS to quantify the concentration of the released payload relative to the internal standard.

-

-

Data Analysis:

-

Plot the concentration of the released payload against time to determine the cleavage kinetics.

-

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC linker in plasma.

Methodology:

-

ADC Incubation:

-

Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in human plasma[2].

-

Prepare a control sample by diluting the ADC in PBS.

-

Incubate all samples at 37°C with gentle agitation.

-

-

Time-Point Sampling:

-

Collect aliquots of the plasma and PBS samples at various time points (e.g., 0, 24, 48, 96, 168 hours)[2].

-

Immediately freeze the collected aliquots at -80°C until analysis.

-

-

Sample Analysis (LC-MS for DAR):

-

Isolate the ADC from the plasma samples using immunoaffinity capture (e.g., Protein A beads)[2].

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the ADC and analyze by LC-MS to determine the average Drug-to-Antibody Ratio (DAR) at each time point. A decrease in DAR over time indicates linker instability and payload loss.

-

Conclusion

The this compound linker represents a highly effective system for the targeted delivery of cytotoxic agents. Its design, which leverages the enzymatic activity of Cathepsin B and a self-immolative spacer, provides a robust mechanism for controlled drug release within target cells. The favorable cleavage kinetics of the Phe-Lys dipeptide make it a compelling choice for ADC development. The protocols and data presented in this guide offer a foundational resource for researchers and scientists working to harness the potential of this advanced linker technology in the development of next-generation targeted cancer therapeutics.

References

Unraveling the Core Components of Cbz-Phe-(Alloc)Lys-PAB-PNP: A Technical Guide for Drug Development Professionals

An in-depth analysis of the multifaceted linker, Cbz-Phe-(Alloc)Lys-PAB-PNP, a critical component in the design and development of advanced antibody-drug conjugates (ADCs). This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of its constituent parts, mechanism of action, and the experimental protocols essential for its evaluation.

This compound is a sophisticated, cleavable linker system designed to connect a potent cytotoxic payload to a monoclonal antibody. Its intricate structure is engineered for stability in systemic circulation and programmed for specific enzymatic cleavage within the target tumor cell, thereby ensuring a targeted therapeutic effect while minimizing off-target toxicity. This technical guide delves into the chemical intricacies of each component, presents key quantitative data, outlines detailed experimental methodologies, and provides visual representations of its mechanism and development workflow.

Deconstructing the Linker: A Component-by-Component Analysis

The this compound linker is a meticulously designed chemical entity, with each of its components playing a crucial role in the overall function of the resulting ADC.

Table 1: Core Components of the this compound Linker

| Component | Full Name | Function |

| Cbz | Carboxybenzyl | An N-terminal protecting group for the Phenylalanine residue, ensuring stability during synthesis and preventing unwanted reactions. |

| Phe | Phenylalanine | Part of the dipeptide recognition site for enzymatic cleavage. |

| (Alloc)Lys | Lysine with Allyloxycarbonyl protecting group | The second amino acid in the dipeptide sequence (Phe-Lys), critical for recognition and cleavage by lysosomal proteases like Cathepsin B. The Alloc group protects the lysine's side-chain amine. |

| PAB | p-Aminobenzyl Alcohol | A self-immolative spacer that, following enzymatic cleavage of the dipeptide, undergoes spontaneous 1,6-elimination to release the conjugated payload in its unmodified, active form. |

| PNP | p-Nitrophenyl Carbonate | An activated carbonate that serves as a reactive handle for the covalent attachment of the cytotoxic payload, typically through a nucleophilic attack from an amine or hydroxyl group on the drug molecule. |

The synergistic action of these components is paramount. The Cbz and Alloc protecting groups provide stability during the manufacturing and circulation of the ADC. The Phe-Lys dipeptide acts as a specific substrate for enzymes that are highly expressed in the lysosomal compartment of cancer cells. Following this targeted cleavage, the PAB spacer undergoes a rapid, self-destructive cascade, ensuring the efficient release of the payload at the site of action. The PNP group is a key feature for the initial synthesis, enabling a reliable conjugation reaction with the chosen therapeutic agent.

Quantitative Insights: Stability and Cleavage Kinetics

Table 2: Representative Quantitative Data for Phe-Lys Based Linkers

| Parameter | Value | Condition | Reference |

| Cathepsin B Cleavage Kinetics (Phe-Lys-PABC) | |||

| Km (µM) | 18.5 | Fluorometric assay | [1] |

| kcat (s-1) | 1.6 | Fluorometric assay | [1] |

| kcat/Km (M-1s-1) | 8.65 x 104 | Fluorometric assay | [1] |

It is important to note that the presence of the Cbz and Alloc protecting groups may influence the precise kinetics and stability of the entire molecule. The Alloc group is generally stable to acidic and basic conditions but can be removed by palladium catalysts. Its stability in plasma is a critical parameter that requires experimental determination for each specific ADC construct.[2]

The Mechanism of Action: From Circulation to Cellular Payload Release

The journey of an ADC from administration to the release of its cytotoxic payload is a multi-step process. The this compound linker is central to the success of this process, ensuring the payload remains inert until it reaches its intended destination.

Figure 1. The mechanism of action of an ADC with a this compound linker.

Experimental Protocols: A Guide to Synthesis and Evaluation

The successful implementation of the this compound linker in ADC development necessitates robust and well-defined experimental protocols. Below are methodologies for the key steps of payload attachment and enzymatic cleavage assessment.

Protocol 1: Payload Attachment to the PNP-Activated Linker

This protocol outlines the general procedure for conjugating an amine-containing payload to the this compound linker.

Materials:

-

This compound

-

Amine-containing payload

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

-

Inert gas (Nitrogen or Argon)

-

Reaction vessel and magnetic stirrer

-

High-Performance Liquid Chromatography (HPLC) system for monitoring and purification

-

Mass Spectrometer (MS) for characterization

Procedure:

-

Under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF or DMSO.

-

In a separate vial, dissolve the amine-containing payload (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.

-

To the linker solution, add the payload solution.

-

Add DIPEA or NMM (2.0-3.0 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-18 hours.

-

Monitor the reaction progress by HPLC-MS.

-

Upon completion, purify the crude product by preparative HPLC.

-

Characterize the final conjugate by MS to confirm the expected molecular weight and by HPLC to assess purity.

Protocol 2: Cathepsin B-Mediated Cleavage Assay

This fluorometric assay is designed to evaluate the susceptibility of the linker to cleavage by Cathepsin B.[1]

Materials:

-

ADC construct with this compound linker

-

Recombinant human Cathepsin B

-

Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.0)

-

Fluorogenic substrate as a positive control (e.g., Z-Arg-Arg-AMC)

-

Cathepsin B inhibitor as a negative control (e.g., CA-074)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a solution of the ADC in the assay buffer.

-

Activate Cathepsin B by pre-incubating it in the assay buffer at 37°C.

-

In the microplate, add the ADC solution to the wells.

-

Initiate the reaction by adding the activated Cathepsin B to the wells.

-

Include positive and negative controls in separate wells.

-

Incubate the plate at 37°C.

-

Measure the fluorescence at appropriate excitation and emission wavelengths at various time points (for kinetic analysis) or at a single endpoint.

-

Analyze the data to determine the rate of cleavage.

The ADC Development and Characterization Workflow

The creation of a functional and effective ADC is a complex process that involves multiple stages of design, synthesis, and rigorous characterization. The this compound linker is a key element within this workflow.

References

An In-depth Technical Guide to Cbz-Phe-(Alloc)Lys-PAB-PNP (CAS Number: 159857-90-6): A Cleavable Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-Phe-(Alloc)Lys-PAB-PNP, with the CAS number 159857-90-6, is a critical component in the field of targeted cancer therapy, specifically in the design and synthesis of Antibody-Drug Conjugates (ADCs).[1] This advanced linker system is engineered to connect a potent cytotoxic drug to a monoclonal antibody (mAb), which in turn targets specific antigens on the surface of cancer cells. The linker's design ensures stability in systemic circulation and facilitates the specific release of the cytotoxic payload within the target cancer cells, thereby minimizing off-target toxicity and enhancing the therapeutic window.

This technical guide provides a comprehensive overview of the properties and applications of this compound, including its physicochemical characteristics, a putative synthesis protocol, detailed methodologies for its conjugation to antibodies and cytotoxic agents, and the mechanism of its enzymatic cleavage.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 159857-90-6 | [1] |

| Full Chemical Name | Carbonic acid 4-[(S)-6-allyloxycarbonylamino-2-((S)-2-benzyloxycarbonylamino-3-phenyl-propionylamino)-hexanoylamino]-benzyl ester 4-nitro-phenyl ester | |

| Molecular Formula | C₄₁H₄₃N₅O₁₁ | [1] |

| Molecular Weight | 781.81 g/mol | |

| Appearance | White to off-white solid (presumed) | |

| Solubility | Soluble in organic solvents such as DMSO, DMF (presumed). Limited solubility in aqueous solutions. | |

| pKa | Not available | |

| LogP | Not available | |

| Storage | Store at -20°C for long-term stability. | [2] |

Synthesis and Mechanism of Action

Proposed Synthesis Pathway

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a plausible synthetic route can be devised based on established principles of peptide and organic chemistry. The synthesis would likely involve a multi-step process, beginning with the appropriate protection of the amino acids L-Phenylalanine and L-Lysine, followed by their coupling, and subsequent attachment of the p-aminobenzyl alcohol (PAB) spacer and the p-nitrophenyl carbonate activating group.

Mechanism of Action and Cleavage

The this compound linker is designed to be stable in the bloodstream and to release its cytotoxic payload upon internalization into target cancer cells. This process is initiated by the enzymatic cleavage of the dipeptide moiety.

The Phe-Lys dipeptide sequence is a known substrate for lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment.[3][] Upon endocytosis of the ADC, it is trafficked to the lysosome where Cathepsin B cleaves the amide bond between the Phenylalanine and Lysine residues.[3] This enzymatic cleavage triggers a cascade that leads to the release of the drug.

Following the cleavage of the Phe-Lys bond, the p-aminobenzyl carbamate (B1207046) (PABC) spacer undergoes a spontaneous 1,6-elimination reaction.[5] This self-immolative process results in the release of the unmodified, active cytotoxic drug, carbon dioxide, and aza-quinone methide.

Experimental Protocols

The following sections provide detailed, albeit generalized, experimental protocols for the conjugation of this compound to a monoclonal antibody and a cytotoxic drug, as well as a method for assessing its enzymatic cleavage. These protocols are based on standard methodologies and may require optimization for specific antibodies and drugs.

Conjugation of this compound to a Cytotoxic Drug

This protocol describes the conjugation of a drug containing a nucleophilic handle (e.g., a primary amine or hydroxyl group) to the this compound linker. The p-nitrophenyl carbonate group of the linker is a highly reactive electrophile that readily reacts with nucleophiles.

Materials:

-

This compound

-

Cytotoxic drug with a primary amine or hydroxyl group

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

N,N-Diisopropylethylamine (DIPEA)

-

High-Performance Liquid Chromatography (HPLC) system for purification

-

Mass spectrometer for characterization

Procedure:

-

Dissolve the cytotoxic drug in anhydrous DMF or DMSO.

-

Add a 1.1 molar equivalent of this compound to the drug solution.

-

Add 2-3 molar equivalents of DIPEA to the reaction mixture to act as a base.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by adding a small amount of water.

-

Purify the drug-linker conjugate by reverse-phase HPLC.

-

Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.

Conjugation of the Drug-Linker Construct to a Monoclonal Antibody

This protocol outlines the conjugation of the purified drug-linker construct to a monoclonal antibody. The Cbz protecting group on the Phenylalanine residue would first need to be removed to expose a primary amine, which can then be coupled to the antibody via a suitable bifunctional crosslinker, or the Alloc group on Lysine can be deprotected to allow for site-specific conjugation. A more common approach for this type of linker, however, would be to modify it with a maleimide (B117702) group for conjugation to reduced antibody thiols. For the purpose of this guide, we will assume the linker has been modified to contain a maleimide group.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction

-

Maleimide-functionalized drug-linker construct

-

Desalting column (e.g., Sephadex G-25)

-

UV-Vis spectrophotometer

-

Size-exclusion chromatography (SEC) system

Procedure:

-

Antibody Reduction:

-

To the mAb solution, add a 5-10 molar excess of TCEP.

-

Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

-

Remove excess TCEP using a desalting column, exchanging the buffer to a conjugation buffer (e.g., PBS with EDTA).

-

-

Conjugation:

-

Immediately add the maleimide-functionalized drug-linker construct to the reduced antibody solution. A molar excess of 5-10 fold of the drug-linker per antibody is a common starting point.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

-

-

Purification and Characterization:

-

Purify the resulting ADC from unreacted drug-linker and other small molecules using a desalting column or SEC.

-

Determine the drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry or hydrophobic interaction chromatography (HIC-HPLC).

-

Characterize the final ADC by SEC to assess for aggregation and by mass spectrometry to confirm the conjugation.

-

In Vitro Enzymatic Cleavage Assay

This assay is designed to determine the rate and extent of cleavage of the this compound linker by Cathepsin B.[6][7]

Materials:

-

Drug-linker conjugate or a model substrate containing the Phe-Lys dipeptide

-

Recombinant human Cathepsin B

-

Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

Quenching solution (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid)

-

HPLC-MS system for analysis

Procedure:

-

Prepare a stock solution of the drug-linker conjugate in DMSO.

-

Dilute the stock solution in the assay buffer to the desired final concentration (e.g., 10 µM).

-

Activate the recombinant Cathepsin B according to the manufacturer's instructions.

-

Initiate the cleavage reaction by adding activated Cathepsin B to the drug-linker solution. A typical enzyme concentration is in the nanomolar range.

-

Incubate the reaction at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture and quench the reaction by adding an equal volume of the quenching solution.

-

Analyze the quenched samples by HPLC-MS to separate and quantify the intact drug-linker, the cleaved drug, and any other metabolites.

-

Calculate the rate of cleavage by plotting the concentration of the released drug over time.

Signaling Pathways

The specific signaling pathway initiated by the cytotoxic drug released from the ADC is entirely dependent on the mechanism of action of the drug itself. For instance, if the payload is a microtubule inhibitor like a dolastatin or auristatin derivative, it will disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. If the payload is a DNA-damaging agent, it will induce DNA strand breaks, activating DNA damage response pathways that can also lead to apoptosis.

Conclusion

This compound is a sophisticated and highly functional cleavable linker for the development of next-generation antibody-drug conjugates. Its design, which incorporates a protease-sensitive dipeptide and a self-immolative spacer, allows for stable circulation of the ADC and efficient, targeted release of the cytotoxic payload within cancer cells. While specific experimental data for this particular linker is limited in the public domain, the well-understood principles of its components provide a strong foundation for its application in ADC research and development. The protocols and workflows provided in this guide offer a starting point for researchers to utilize this promising linker technology in the pursuit of more effective and safer cancer therapies.

References

A Technical Guide to the Applications of Plicamycin (C₅₂H₇₆O₂₄)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plicamycin, also known as Mithramycin, is a potent antineoplastic antibiotic produced by Streptomyces plicatus. With the chemical formula C₅₂H₇₆O₂₄, this aureolic acid antibiotic has garnered significant interest in the scientific community for its applications in oncology and burgeoning potential in neuroprotective therapies. This technical guide provides an in-depth overview of Plicamycin's core applications, mechanism of action, quantitative biological activity, and detailed experimental protocols relevant to its study and development.

Historically, Plicamycin has been utilized in the treatment of specific malignancies, including testicular cancer and Paget's disease of bone, and for the management of hypercalcemia.[1][2] However, its clinical use has been hampered by a narrow therapeutic window and associated toxicities, leading to its discontinuation by the manufacturer in 2000.[1][2] Despite this, ongoing research into Plicamycin and its novel, less-toxic analogs (mithralogs) continues to unveil new therapeutic possibilities.[3]

Mechanism of Action: Inhibition of Sp1-Mediated Transcription

The primary mechanism of action of Plicamycin involves its function as a highly specific inhibitor of RNA synthesis.[1][4] Plicamycin binds to the minor groove of GC-rich DNA sequences, a process that is dependent on the presence of divalent cations such as Mg²⁺.[3] This binding sterically hinders the access of transcription factors, most notably Specificity Protein 1 (Sp1), to their consensus binding sites within gene promoters.[5]

Sp1 is a ubiquitously expressed transcription factor that plays a critical role in the regulation of numerous genes involved in cell growth, differentiation, apoptosis, and angiogenesis.[5] The overexpression of Sp1 is a common feature in many human cancers and is associated with tumor progression. By displacing Sp1 from the promoters of key oncogenes such as c-Myc, Plicamycin effectively downregulates their transcription, leading to cell cycle arrest and apoptosis in cancer cells.[5]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by Plicamycin.

Applications in Oncology

Plicamycin and its analogs have demonstrated significant antitumor activity across a range of cancer types. Their efficacy is primarily attributed to the inhibition of Sp1-regulated genes that are crucial for tumor growth and survival.

Quantitative Biological Activity

The cytotoxic effects of Plicamycin and its more recent, less toxic analogs, such as EC-8042 and EC-8105, have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values provide a measure of the drug's potency.

| Compound | Cancer Type | Cell Line | IC₅₀ (nM) | Reference |

| Plicamycin | Ewing Sarcoma | TC-32 | 17 | [6] |

| Prostate Cancer | PC-3 | ~200 (LC₅₀) | [1] | |

| Pancreatic Cancer | Panc-1 | ~1000 (LC₅₀) | [1] | |

| EC-8105 | Ewing Sarcoma | TC-32 | 2 | [6] |

| EC-8042 | Ovarian Cancer | OVCAR-3 | Low-nanomolar | [2] |

| Sarcoma | MSC-5H-FC | ~500 | [7] | |

| MTMSA-Trp (3) | Ewing Sarcoma | TC-32 | Data not specified | [8] |

| MTMSA-Phe (4) | Ewing Sarcoma | TC-32 | Data not specified | [8] |

Neuroprotective Applications

Emerging research has highlighted the neuroprotective potential of Plicamycin and its analogs. Studies in animal models of neurodegenerative diseases have shown promising results, suggesting a novel therapeutic avenue for these compounds.

Preclinical Neuroprotection Data

| Compound | Animal Model | Observed Effects | Reference |

| Plicamycin | Rat model of Paclitaxel-induced neuropathy | Not specified | [9] |

| Plicamycin | Animal models of acute ischemic stroke | While many neuroprotective agents have been tested in animal models, translation to clinical efficacy is poor. | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Plicamycin.

In Vitro RNA Synthesis Inhibition Assay

This protocol outlines a method to quantify the inhibition of RNA synthesis in cultured cells treated with Plicamycin. The assay is based on the incorporation of a labeled uridine (B1682114) analog into newly synthesized RNA.

Experimental Workflow:

Methodology:

-

Cell Culture: Plate the cancer cell line of interest in a suitable multi-well plate and culture until they reach 70-80% confluency.

-

Treatment: Prepare serial dilutions of Plicamycin in culture medium. Remove the existing medium from the cells and add the Plicamycin-containing medium. Include a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 4 hours).[4]

-

Metabolic Labeling: Add 5-ethynyluridine (EU), a uridine analog, to the culture medium and incubate for a short period (e.g., 1 hour) to allow for its incorporation into nascent RNA.

-

Cell Lysis and Fixation: Aspirate the medium, wash the cells with PBS, and then lyse the cells using a suitable lysis buffer. Fix the cells with formaldehyde (B43269).

-

Click Chemistry Reaction: Permeabilize the cells and perform a click chemistry reaction using a fluorescently labeled azide (e.g., Alexa Fluor 488 azide) which will covalently bind to the incorporated EU.

-

Analysis: Quantify the fluorescence of the cell population using a flow cytometer or visualize the inhibition of RNA synthesis using fluorescence microscopy. The decrease in fluorescence intensity correlates with the degree of RNA synthesis inhibition.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol details the procedure for a ChIP assay to demonstrate the displacement of the Sp1 transcription factor from a target gene promoter by Plicamycin.

Experimental Workflow:

Methodology:

-

Cell Treatment and Crosslinking: Treat cultured cells with Plicamycin or a vehicle control. After the treatment period, add formaldehyde directly to the culture medium to a final concentration of 1% and incubate to crosslink proteins to DNA.[11] Quench the crosslinking reaction with glycine.

-

Cell Lysis and Chromatin Preparation: Harvest the cells, lyse them to release the nuclei, and then lyse the nuclei to release the chromatin.

-

Chromatin Shearing: Shear the chromatin into fragments of 200-1000 base pairs using sonication. The efficiency of shearing should be confirmed by agarose (B213101) gel electrophoresis.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the sheared chromatin overnight with an antibody specific for the Sp1 transcription factor. A negative control with a non-specific IgG antibody should be included.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washes and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.

-

Reverse Crosslinking and DNA Purification: Reverse the protein-DNA crosslinks by heating in the presence of a high salt concentration. Purify the DNA using a DNA purification kit.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter region of a known Sp1 target gene (e.g., c-Myc). A decrease in the amount of amplified DNA in the Plicamycin-treated sample compared to the control indicates displacement of Sp1 from the promoter.

Conclusion and Future Directions

Plicamycin remains a compound of significant interest due to its well-defined mechanism of action and potent biological activity. While its clinical application has been limited by toxicity, the development of mithralogs with improved therapeutic indices offers a promising path forward.[2][3] The detailed protocols and quantitative data presented in this guide are intended to support researchers and drug development professionals in the continued exploration of Plicamycin and its analogs as potential therapies for cancer and neurodegenerative diseases. Future research should focus on elucidating the full spectrum of Sp1- and non-Sp1-mediated effects of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and conducting rigorous preclinical and clinical evaluations to translate their therapeutic potential into patient benefit.

References

- 1. researchgate.net [researchgate.net]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Mithramycin and its analogs: Molecular features and antitumor action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mithramycin selectively inhibits transcription of G-C containing DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The anticancer drug mithramycin A sensitises tumour cells to apoptosis induced by tumour necrosis factor (TNF) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of SP1 by the mithramycin analog EC-8042 efficiently targets tumor initiating cells in sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. Development of Mithramycin Analogues with Increased Selectivity toward ETS Transcription Factor Expressing Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. bohdan-khomtchouk.github.io [bohdan-khomtchouk.github.io]

An In-depth Technical Guide to Cbz-Phe-(Alloc)Lys-PAB-PNP for Cancer Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of targeted cancer therapies is a cornerstone of modern oncology research. Antibody-drug conjugates (ADCs) represent a highly promising class of therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the design of the linker that connects the antibody to the cytotoxic payload. This technical guide provides a comprehensive overview of the Cbz-Phe-(Alloc)Lys-PAB-PNP linker, a sophisticated, enzymatically cleavable system designed for controlled drug release in the tumor microenvironment. This document details its mechanism of action, provides a compilation of relevant quantitative data, outlines detailed experimental protocols, and includes visualizations of key pathways and workflows to support researchers in the field of targeted drug delivery and cancer therapy.

Introduction to this compound

The this compound linker is a multi-component system engineered for stability in systemic circulation and rapid cleavage within the lysosomal compartment of cancer cells. Its design incorporates several key chemical moieties, each with a specific function:

-

Cbz-Phe-Lys (Carbobenzoxy-Phenylalanine-Lysine): This dipeptide sequence serves as the recognition site for lysosomal proteases, primarily Cathepsin B, which is often overexpressed in various tumor types. The N-terminal Carbobenzoxy (Cbz) group is a common protecting group in peptide synthesis.

-

(Alloc)Lys: The lysine (B10760008) residue's side-chain amine is protected by an Allyloxycarbonyl (Alloc) group. This protecting group is orthogonal to many other protecting groups used in peptide synthesis and can be selectively removed to allow for site-specific conjugation of the linker to a carrier molecule, such as an antibody.

-

PAB (p-aminobenzyl alcohol): This unit acts as a self-immolative spacer. Once the Phe-Lys bond is cleaved by Cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction, leading to the release of the attached cytotoxic drug in its active form.

-

PNP (p-nitrophenyl): The p-nitrophenyl group is often used as a leaving group in the synthesis of the linker-payload conjugate, facilitating the attachment of the cytotoxic drug.

The strategic combination of these components results in a linker that can be effectively conjugated to a targeting moiety and is designed to release its payload only upon internalization into the target cancer cell.

Mechanism of Action

The mechanism of drug release from an ADC utilizing the this compound linker is a multi-step process that occurs within the target cancer cell.

Methodological & Application

Application Notes and Protocols for the Use of Cbz-Phe-(Alloc)Lys-PAB-PNP in Antibody-Drug Conjugate (ADC) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The linker, which connects the monoclonal antibody (mAb) to the potent payload, is a critical component influencing the ADC's stability, efficacy, and safety profile. This document provides detailed application notes and protocols for the utilization of Cbz-Phe-(Alloc)Lys-PAB-PNP, a sophisticated, enzymatically cleavable linker system, in the synthesis of ADCs.

The this compound linker incorporates several key features:

-

Cbz-Phe-Lys: A dipeptide motif composed of Phenylalanine and Lysine (B10760008), which is designed to be selectively cleaved by lysosomal proteases, such as Cathepsin B, that are often overexpressed in the tumor microenvironment.[1][][3]

-

Alloc (Allyloxycarbonyl): An orthogonal protecting group on the lysine side chain, which allows for site-specific modifications or the attachment of other moieties if desired. Its removal is achieved under specific conditions that do not affect other protecting groups commonly used in peptide synthesis.[4][5][6]

-

PAB (p-aminobenzyl carbamate): A self-immolative spacer that, following the enzymatic cleavage of the Phe-Lys linker, spontaneously releases the conjugated payload in its active, unmodified form.[7][8]

-

PNP (p-nitrophenyl carbonate): An activated carbonate that facilitates the efficient and stable conjugation of amine-containing cytotoxic payloads to the linker.[9][10][11]

These application notes will provide a comprehensive guide to the synthesis of a drug-linker construct, its subsequent deprotection, conjugation to a monoclonal antibody, and the characterization and in vitro evaluation of the resulting ADC.

I. Synthesis of the Drug-Linker Construct: Payload Conjugation to this compound

This section details the conjugation of an amine-containing cytotoxic payload to the this compound linker.

Protocol 1: Payload Conjugation

Objective: To covalently attach a cytotoxic payload with a primary or secondary amine functional group to the this compound linker via a stable carbamate (B1207046) linkage.

Materials:

-

This compound

-

Amine-containing cytotoxic payload (e.g., a derivative of Auristatin or Doxorubicin)

-

Anhydrous, amine-free N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

-

Inert gas (Argon or Nitrogen)

-

Reaction vessel (e.g., round-bottom flask)

-

Stirring apparatus

-

High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification

Procedure:

-

Preparation: Under an inert atmosphere, dissolve this compound (1.2 equivalents) in anhydrous DMF.

-

Payload Dissolution: In a separate vessel, dissolve the amine-containing cytotoxic payload (1.0 equivalent) in anhydrous DMF.

-

Reaction Initiation: To the payload solution, add DIPEA (2-3 equivalents).

-

Conjugation: Slowly add the this compound solution to the payload solution with continuous stirring.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-16 hours. Monitor the reaction progress by HPLC until the starting materials are consumed.

-

Purification: Upon completion, purify the resulting Cbz-Phe-(Alloc)Lys-PAB-Payload conjugate by reverse-phase HPLC.

-

Characterization: Characterize the purified product by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

-

Storage: Lyophilize the purified drug-linker and store it at -20°C or below, protected from light and moisture.

II. Selective Deprotection of the Alloc Group

The Alloc group on the lysine side chain can be selectively removed to expose a primary amine. This amine can be used for further modifications, such as the attachment of imaging agents or solubility-enhancing moieties. If no further modification is desired, this deprotection step is not necessary.

Protocol 2: Palladium-Catalyzed Alloc Deprotection

Objective: To selectively remove the Alloc protecting group from the lysine residue of the drug-linker construct.

Materials:

-

Cbz-Phe-(Alloc)Lys-PAB-Payload

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Scavenger: Phenylsilane (PhSiH₃) or Dimethylamine borane (B79455) complex

-

Anhydrous, degassed Dichloromethane (DCM) or DMF

-

Inert gas (Argon or Nitrogen)

-

Reaction vessel

-

Stirring apparatus

-

HPLC system for reaction monitoring and purification

Procedure:

-

Preparation: Under an inert atmosphere, dissolve the Cbz-Phe-(Alloc)Lys-PAB-Payload in anhydrous, degassed DCM.

-

Reagent Addition: Add the scavenger (e.g., Phenylsilane, 20 equivalents) to the solution.

-

Catalyst Addition: In a separate vial, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents) in degassed DCM and add it to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by HPLC.

-

Work-up: Once the reaction is complete, the mixture can be concentrated and purified by reverse-phase HPLC to isolate the deprotected Cbz-Phe-Lys-PAB-Payload.

-

Characterization: Confirm the removal of the Alloc group by mass spectrometry.

III. ADC Synthesis: Conjugation of the Drug-Linker to the Antibody

This section describes the conjugation of the synthesized drug-linker to a monoclonal antibody. The following protocol assumes a cysteine-based conjugation strategy following the reduction of interchain disulfide bonds.

Protocol 3: Antibody Reduction and Drug-Linker Conjugation

Objective: To reduce the interchain disulfide bonds of a monoclonal antibody and conjugate the Cbz-Phe-Lys-PAB-Payload.

Materials:

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

-

Cbz-Phe-Lys-PAB-Payload (with a maleimide (B117702) group attached for cysteine conjugation)

-

Conjugation Buffer: e.g., PBS with EDTA

-

Quenching reagent: N-acetylcysteine

-

Purification system: Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)

Procedure:

-

Antibody Preparation: Prepare the mAb at a suitable concentration (e.g., 5-10 mg/mL) in the conjugation buffer.

-

Reduction: Add a calculated molar excess of TCEP to the mAb solution to achieve the desired level of disulfide bond reduction. Incubate at 37°C for 1-2 hours.

-

Drug-Linker Addition: Dissolve the maleimide-functionalized Cbz-Phe-Lys-PAB-Payload in a co-solvent like DMSO and add it to the reduced antibody solution. A typical molar excess of the drug-linker is 5-10 fold over the antibody.

-

Conjugation: Gently mix and incubate the reaction at room temperature for 1-4 hours, or at 4°C overnight.

-

Quenching: Quench the reaction by adding an excess of N-acetylcysteine.

-

Purification: Purify the resulting ADC using SEC to remove unconjugated drug-linker and other small molecules, or HIC to separate ADC species with different Drug-to-Antibody Ratios (DAR).[5][9][12]

-

Formulation: Exchange the purified ADC into a suitable formulation buffer for storage.

IV. Characterization of the Antibody-Drug Conjugate

Thorough characterization of the ADC is crucial to ensure its quality, consistency, and to understand its properties.

| Parameter | Method | Purpose | Typical Expected Outcome |

| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) or LC-MS | To determine the average number of drug molecules conjugated to each antibody.[6][13][14] | A desired average DAR (e.g., 2, 4) with a well-defined distribution of drug-loaded species. |

| Purity and Aggregation | Size Exclusion Chromatography (SEC) | To assess the percentage of monomeric ADC and the presence of aggregates.[12] | High percentage of monomeric ADC (>95%) with minimal aggregation. |

| Free Drug Content | Reverse-Phase HPLC (RP-HPLC) | To quantify the amount of unconjugated payload in the final ADC product. | Free drug levels below a specified limit (e.g., <1%). |

| In Vitro Stability | Incubation in plasma followed by LC-MS or ELISA | To evaluate the stability of the linker and the rate of drug deconjugation in a biological matrix.[4][15][16][17][18] | Minimal premature drug release over a defined period, indicating good linker stability. |

V. In Vitro Evaluation of ADC Efficacy

The cytotoxic activity of the synthesized ADC should be evaluated in vitro using relevant cancer cell lines.

Protocol 4: In Vitro Cytotoxicity Assay

Objective: To determine the potency (e.g., IC50 value) of the ADC in antigen-positive and antigen-negative cancer cell lines.[][10][19]

Materials:

-

Antigen-positive cancer cell line

-

Antigen-negative cancer cell line (as a negative control)

-

Complete cell culture medium

-

Synthesized ADC

-

Control antibody (unconjugated)

-

Free payload

-

Cell viability assay reagent (e.g., CellTiter-Glo®, MTS)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed the antigen-positive and antigen-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of the ADC, control antibody, and free payload in complete cell culture medium.

-

Incubation: Remove the old medium from the cells and add the treatment solutions. Incubate the plates for a defined period (e.g., 72-120 hours).

-